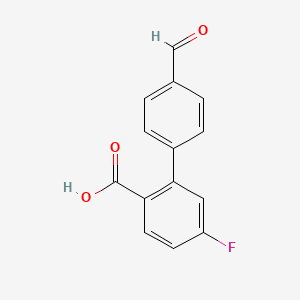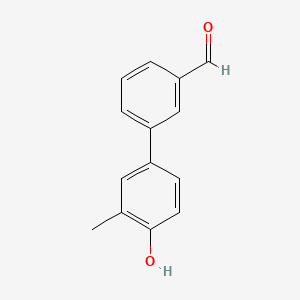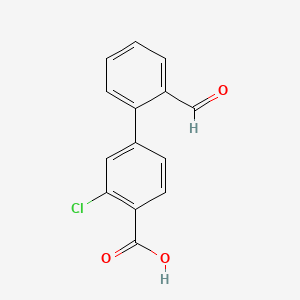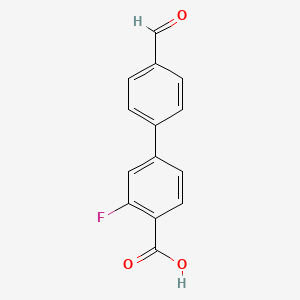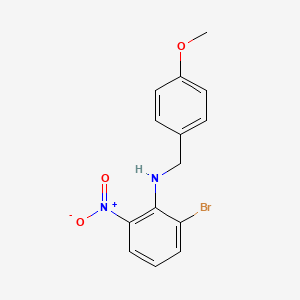
2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a chemical compound with the molecular formula C14H13BrN2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline consists of a benzene ring substituted with a methoxy group and a benzyl group, which is further substituted with a bromine atom and a nitro group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline include a predicted boiling point of 458.5±45.0 °C and a predicted density of 1.521±0.06 g/cm3 . It should be stored at room temperature in a dark place .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Research has shown that halogenated anilines and their derivatives are key intermediates in the synthesis of various pharmacologically active compounds. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, and analgesic material, highlights the importance of halogenated compounds in drug development (Qiu, Gu, Zhang, & Xu, 2009). This study underscores the relevance of innovative synthesis methods for halogenated compounds in enhancing pharmaceutical manufacturing processes.
Antioxidant and Anticancer Properties
The conjugation of natural compounds with nitroxyl radicals, including those with structures similar to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, has been explored for creating pharmacological agents. These "hybrid" compounds exhibit strengthened biological activity, reduced general toxicity, or increased selective cytotoxicity, suggesting potential applications in cancer therapy (Grigor’ev, Tkacheva, & Morozov, 2014).
Advanced Materials and Liquid Crystals
The study of methylene-linked liquid crystal dimers, including compounds with functional groups similar to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, has revealed their potential in forming a twist-bend nematic phase. This discovery opens up new avenues for the development of advanced materials with unique optical and electronic properties, which can be exploited in displays and photonic devices (Henderson & Imrie, 2011).
Environmental and Analytical Chemistry
Analytical methods for determining antioxidant activity also relate to the broader field of studying the properties of compounds like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. These methods are crucial for understanding the antioxidant capacity of various substances, which has implications for food science, medicine, and environmental science (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety information for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLHKMSBGUXUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=C2Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681487 |
Source


|
| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline | |
CAS RN |
1215205-09-6 |
Source


|
| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

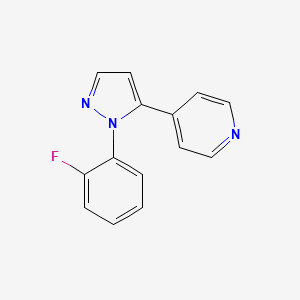
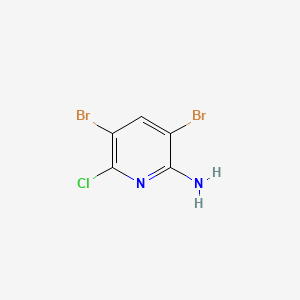
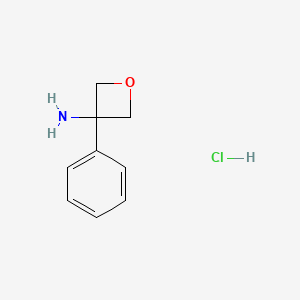
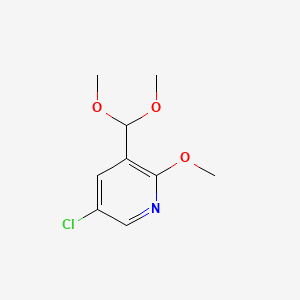
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)
![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)

